molecular formula C11H11ClN2S B3032137 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine CAS No. 1149333-36-7

5-(4-Chlorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B3032137
CAS No.: 1149333-36-7
M. Wt: 238.74
InChI Key: AOZZPZICZMMCTD-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a 4-chlorobenzyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiazole ring or the chlorobenzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in DMF or potassium carbonate (K2CO3) in DMSO.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or dechlorinated products.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorobenzyl)-4-methylthiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene: This compound has a similar chlorobenzyl group but features a triazine ring instead of a thiazole ring.

    4-Chlorobenzyl alcohol: This compound contains the same chlorobenzyl group but lacks the thiazole ring, making it less complex.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound has a similar structure but with a thiadiazole ring instead of a thiazole ring.

Uniqueness

5-(4-Chlorobenzyl)-4-methylthiazol-2-amine is unique due to its specific combination of a chlorobenzyl group and a thiazole ring, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Chlorobenzyl)-4-methylthiazol-2-amine is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including enzyme inhibition, anticancer properties, and potential neuroprotective effects.

Chemical Structure and Properties

This compound is a thiazole derivative characterized by the presence of a chlorobenzyl group, which significantly influences its biological properties. The thiazole ring is known for its role in various pharmacological activities.

Biological Activities

1. Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes involved in inflammatory processes. It exhibits significant activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

2. Antitumor Activity

Recent studies have shown that this compound possesses notable antitumor properties. It has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity:

Cell Line IC50 (µM) Activity
A5492.01High antiproliferative
HeLa3.00Moderate antiproliferative
HT291.50Very high antiproliferative
Karpas2992.50High antiproliferative

The introduction of halogen groups, particularly chlorine on the benzene ring, has been linked to enhanced anticancer activity .

3. Neuroprotective Effects

In addition to its anticancer potential, this compound has shown promise as a neuroprotective agent. In vitro studies indicated that it can reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A research study evaluated the compound's effects on multiple cancer cell lines (A549, HeLa, HT29). Results indicated significant inhibition of cell proliferation, with IC50 values suggesting strong efficacy against lung and colon cancer cells .
  • Neuroprotection Study : Another study assessed the neuroprotective effects against H₂O₂-induced damage in PC12 cells. The compound exhibited a protective effect comparable to established neuroprotective agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to active sites of target proteins involved in cancer progression and inflammation .
  • Inhibition Pathways : The inhibition of COX enzymes and other inflammatory mediators indicates a multifaceted approach to reducing tumor growth and inflammation .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-10(15-11(13)14-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZZPZICZMMCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228392
Record name 5-[(4-Chlorophenyl)methyl]-4-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149333-36-7
Record name 5-[(4-Chlorophenyl)methyl]-4-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149333-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chlorophenyl)methyl]-4-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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